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molecular formula C12H20OS B8387955 2-(2-Sulfanyladamantan-2-yl)ethan-1-ol

2-(2-Sulfanyladamantan-2-yl)ethan-1-ol

Cat. No. B8387955
M. Wt: 212.35 g/mol
InChI Key: RCDPNKZMPRRQRC-UHFFFAOYSA-N
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Patent
US06469065B1

Procedure details

To a 0° C. cooled solution tert-butyl 2-(2-sulfanyladamantan-2-yl)acetate (4.1 g, 24.1 mmol) in anhydrous dichloromethane (40 mL) lithium aluminum hydride (1 M solution in THF) (40 mL) was added dropwise over a period of 20 minutes. The reaction mixture was stirred at 0° C. for further 15 minutes and then at room temperature for 30 minutes. The excess LiAlH4 was destroyed by the addition of ethyl acetate. The reaction mixture was then poured over ice cold water, acidified with 1 N HCl and extracted with dichloromethane (2×200 mL). The combined extracts were washed with brine (1×75 mL), dried over sodium sulfate, filtered and solvent evaporated at reduced pressure to give the title compound (3.1 g), mp 68-70° C.; 1H NMR (CDCl3): δ1.16-1.9 (m, 11H), 2.1 (m, 2H), 2.22 (t, J=6.9 Hz, 3H), 2.43 (m, 2H), 3.93 (t, J=6.9 Hz, 2H); 13C NMR (CDCl3): δ26.8, 27.7, 33.2, 33.9, 38.2, 39.1, 43.4, 55.8, 59.4; LRMS (APIMS) (m/z) 230 (M+18) (M+NH4).
Name
tert-butyl 2-(2-sulfanyladamantan-2-yl)acetate
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1([CH2:12][C:13](OC(C)(C)C)=[O:14])[CH:9]2[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:11][CH:3]1[CH2:4]3)[CH2:8]2>ClCCl>[SH:1][C:2]1([CH2:12][CH2:13][OH:14])[CH:9]2[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:11][CH:3]1[CH2:4]3)[CH2:8]2

Inputs

Step One
Name
tert-butyl 2-(2-sulfanyladamantan-2-yl)acetate
Quantity
4.1 g
Type
reactant
Smiles
SC1(C2CC3CC(CC1C3)C2)CC(=O)OC(C)(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for further 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over a period of 20 minutes
Duration
20 min
WAIT
Type
WAIT
Details
at room temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The excess LiAlH4 was destroyed by the addition of ethyl acetate
ADDITION
Type
ADDITION
Details
The reaction mixture was then poured over ice cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×200 mL)
WASH
Type
WASH
Details
The combined extracts were washed with brine (1×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent evaporated at reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
SC1(C2CC3CC(CC1C3)C2)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: CALCULATEDPERCENTYIELD 60.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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